1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid
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Overview
Description
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is often used in the field of organic chemistry, particularly in peptide synthesis due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. The process involves direct homologation to produce enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid involves its role as a protective group in peptide synthesis. The compound protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The protective group can be removed under specific conditions, allowing the amino group to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid
- N-[(9H-Fluoren-9-yl)methoxy]carbonyl-2-methoxy-L-aspartate
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
Uniqueness
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex peptides and other organic molecules.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-20(26)23(13-12-22(23)10-5-11-22)24-21(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) |
InChI Key |
LPLVFPKTQJKSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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